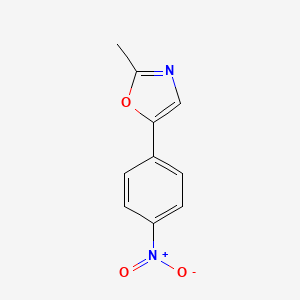

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole

描述

Contextual Significance of 1,3-Oxazole Heterocycles in Organic Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of considerable importance in organic and medicinal chemistry. organic-chemistry.orgaccelachem.com Oxazoles are not merely synthetic curiosities; they are integral components of numerous natural products that exhibit significant biological activity, such as the antiviral agent (-)-hennoxazole A. organic-chemistry.org

The versatility of the oxazole (B20620) ring makes it a valuable scaffold in the development of new therapeutic agents. organic-chemistry.org Compounds incorporating this ring have been investigated for a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties. ijpsonline.com Beyond medicine, oxazole derivatives are also utilized in materials science, finding applications as semiconductor devices and in the development of non-linear optical materials due to their photophysical properties. ijpsonline.com The synthesis of the oxazole ring can be achieved through various established methods, including the Robinson-Gabriel synthesis, Van Leusen oxazole synthesis, and the Bredereck reaction, which allow for the creation of a diverse range of substituted derivatives. ijpsonline.comijpsonline.com

Rationale for Investigating Substituted Oxazole Derivatives

The investigation into substituted oxazole derivatives is driven by the understanding that the type and position of substituents on the oxazole ring are crucial in determining the molecule's biological and chemical properties. wikipedia.org By modifying the groups attached to the carbon atoms of the oxazole core, chemists can fine-tune the compound's functionality. This principle is a cornerstone of medicinal chemistry, where structural modifications are used to enhance efficacy, selectivity, and pharmacokinetic properties of drug candidates. accelachem.com

For example, the introduction of different aryl groups, alkyl chains, or other functional moieties can lead to compounds with improved potency against specific biological targets like enzymes or receptors. accelachem.com Research has shown that even small changes to the substitution pattern can result in significant shifts in activity, such as enhancing antibacterial potency or inducing anticancer effects. organic-chemistry.org This structure-activity relationship (SAR) is a key focus of research, as it provides valuable insights for the rational design of new molecules with desired therapeutic profiles. accelachem.com The pursuit of novel substituted oxazoles is therefore a quest for new chemical entities with potential applications in medicine and other technological fields. organic-chemistry.org

Specific Research Focus on 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole

Specific research into this compound, identified by the CAS Number 31699-02-2, centers on its unique substitution pattern: a methyl group at the 2-position and a 4-nitrophenyl group at the 5-position. While this compound is available from chemical suppliers for research purposes, detailed scientific studies on its synthesis and biological characterization are not extensively found in peer-reviewed literature. sigmaaldrich.com

The presence of the nitrophenyl group is particularly noteworthy, as this functional group is known to significantly influence a compound's electronic properties and can be a key pharmacophore in various biologically active molecules. The combination of the stable oxazole core with the electron-withdrawing nitro group makes it a compound of interest for further investigation.

Although specific, verified synthetic procedures from primary scientific literature are scarce, a plausible route involves the cyclization of appropriate precursors. One such method suggested by chemical suppliers is the reaction between 4-nitrobenzoyl chloride and 2-amino-2-methylpropanenitrile, facilitated by a base like triethylamine. This reaction would proceed through an intermediate that subsequently cyclizes to form the target oxazole ring. However, without published research data, detailed reaction conditions, yields, and comprehensive characterization data (such as NMR, IR, and mass spectrometry) remain to be formally documented.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYXYUOGFKYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289933 | |

| Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31699-02-2 | |

| Record name | NSC65663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Pathways of 2 Methyl 5 4 Nitrophenyl 1,3 Oxazole

Electrophilic Substitution Reactions on the 1,3-Oxazole Ring

Electrophilic substitution on the 1,3-oxazole ring is generally considered a challenging transformation unless the ring is activated by electron-donating substituents. thepharmajournal.compharmaguideline.comtandfonline.com For the parent oxazole (B20620), the hierarchy of reactivity towards electrophiles is C-5 > C-4 > C-2. In the case of 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole, the C-5 position is already substituted. The remaining C-4 position is adjacent to the strongly electron-withdrawing 4-nitrophenyl group, which significantly deactivates the ring towards electrophilic attack. The methyl group at the C-2 position provides a mild activating effect, but it is insufficient to overcome the powerful deactivating influence of the nitrophenyl substituent. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on the oxazole ring of this specific compound are highly disfavored and not commonly observed.

Regioselectivity Considerations (e.g., C-5 Position Activation)

The regioselectivity of electrophilic substitution on oxazole derivatives is dictated by the electronic properties of the ring and its substituents. The C-5 position is inherently the most electron-rich and, therefore, the most nucleophilic site on an unsubstituted oxazole ring, making it the primary target for electrophiles. thepharmajournal.comtandfonline.comsemanticscholar.org

In this compound, this preferred site for electrophilic attack is blocked. Any potential electrophilic substitution would have to occur at the C-4 position. However, the presence of the adjacent 4-nitrophenyl group, a potent meta-director and deactivator in electrophilic aromatic substitution, renders the C-4 position electron-deficient and thus passivated towards electrophiles.

| Position on Oxazole Ring | Substituent | Electronic Effect | Influence on Electrophilic Substitution |

|---|---|---|---|

| C-2 | -CH₃ (Methyl) | Weakly Activating (Electron-Donating) | Slightly increases electron density on the ring. |

| C-4 | -H | N/A | Deactivated by the adjacent C-5 substituent. |

| C-5 | -C₆H₄NO₂ (4-Nitrophenyl) | Strongly Deactivating (Electron-Withdrawing) | Blocks the most reactive position and deactivates the entire ring. |

Nucleophilic Substitution Reactions on the 1,3-Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are uncommon and typically require the presence of a good leaving group, such as a halogen, and/or strong activation by electron-withdrawing substituents. thepharmajournal.compharmaguideline.comtandfonline.com While this compound lacks a conventional leaving group, the potent electron-withdrawing nature of the 4-nitrophenyl group makes the oxazole ring highly electron-deficient. This electronic characteristic theoretically increases its susceptibility to nucleophilic attack. The most electron-deficient carbon atom in the oxazole ring is C-2, making it the most probable site for such an attack. pharmaguideline.com However, in practice, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than a direct substitution, as the ring system can be unstable under strong nucleophilic conditions. pharmaguideline.com

Ease of Halogen Displacement and Positional Preferences

While the title compound is not halogenated, understanding the principles of halogen displacement in oxazoles provides insight into the ring's inherent electronic preferences. In nucleophilic aromatic substitution reactions involving halogenated oxazoles, the reactivity of the halogen is highly dependent on its position. The established order for the ease of displacement is C-2 >> C-4 > C-5. thepharmajournal.comtandfonline.comsemanticscholar.org

A halogen at the C-2 position is the most readily displaced due to the strong electron-withdrawing effect of the adjacent nitrogen atom and the ability of the ring to stabilize the negative charge in the transition state. A halogen at C-4 is less reactive, and one at C-5 is the least reactive towards nucleophilic substitution. This trend underscores the pronounced electrophilicity of the C-2 position.

| Position of Halogen | Relative Reactivity | Reason |

|---|---|---|

| C-2 | High | Strongly activated by adjacent ring nitrogen and oxygen atoms. |

| C-4 | Moderate | Activated by the ring nitrogen atom. |

| C-5 | Low | Least activated position for nucleophilic attack. |

Cycloaddition Reactions

The 1,3-oxazole ring can participate in cycloaddition reactions, most notably acting as a diene component in [4+2] cycloadditions, which are a cornerstone for the synthesis of pyridine (B92270) derivatives. tandfonline.com

Diels-Alder Reactions with Dienophiles

In the Diels-Alder reaction, the oxazole ring functions as an azadiene. The reaction typically proceeds with an electron-deficient dienophile, leading to a bicyclic adduct that is often unstable. This intermediate readily undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., a nitrile from the C-2 position and N-3) to aromatize into a substituted pyridine or furan. pharmaguideline.com

The reactivity of the oxazole diene is highly sensitive to its substituents. Electron-donating groups enhance its reactivity, while electron-withdrawing groups diminish it. pharmaguideline.com In this compound, the weakly activating 2-methyl group is opposed by the strongly deactivating 5-(4-nitrophenyl) group. This makes the compound a relatively poor diene. Diels-Alder reactions, if they occur, would likely require forcing conditions (high temperature and pressure) or the use of Lewis acid catalysis to activate the oxazole ring. acs.orgresearchgate.net

| Dienophile Type | Example | Expected Reactivity with this compound |

|---|---|---|

| Electron-Deficient Alkenes | Maleic anhydride (B1165640), N-Phenylmaleimide | Low; requires harsh conditions or Lewis acid catalysis. |

| Electron-Deficient Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Low; expected to be very sluggish. |

| Azo-Type Dienophiles | Diethyl azodicarboxylate (DEAD) | Low to very low reactivity expected. |

Formal [3+2] Cycloadditions (e.g., with Nitrosobenzene (B162901) Derivatives)

While [3+2] cycloadditions are a fundamental class of reactions for constructing five-membered heterocyclic rings, the participation of the 1,3-oxazole ring itself as the three-atom component in such a reaction is not a characteristic pathway. The literature extensively documents the role of oxazoles in [4+2] cycloadditions, but their involvement in formal [3+2] reactions is not well-established. Attempts to induce a tandem [4+2]/[3+2] cycloaddition cascade with oxazoles, which would involve the formation of a 1,3-dipolar intermediate from the initial Diels-Alder adduct, have been reported as not viable. nih.gov

Reagents like nitrosobenzene derivatives typically participate as dienophiles in hetero-Diels-Alder reactions ([4+2] cycloadditions) rather than as dipolarophiles in [3+2] cycloadditions with systems like oxazoles. Therefore, a formal [3+2] cycloaddition between this compound and a dipolarophile like a nitrosobenzene derivative is not a recognized or expected reaction pathway for this class of compounds.

Zwitterionic Intermediate Mechanisms

While concerted, pericyclic reactions are common for oxazoles, certain transformations can proceed through stepwise mechanisms involving zwitterionic intermediates. mdpi.com This is particularly relevant in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, where the oxazole ring can act as a 1,3-dipole. mdpi.comsioc-journal.cnwikipedia.org

In the context of this compound, the formation of a zwitterionic intermediate could be facilitated by the electronic nature of the substituents. For instance, in reactions with highly electrophilic or nucleophilic partners, the stability of a potential zwitterionic intermediate may be enhanced. Factors that favor a stepwise, zwitterionic mechanism over a concerted one include:

Polarity of the reaction medium: Polar solvents can stabilize charged intermediates. mdpi.com

Nature of the reactants: Strong electron-withdrawing or electron-donating groups on the reacting partner can favor the formation of a zwitterionic species. mdpi.comnih.gov

Steric hindrance: Significant steric crowding can disfavor the highly ordered transition state of a concerted reaction, making a stepwise pathway more accessible. mdpi.com

One class of zwitterionic species related to oxazoles are münchnones (1,3-oxazolium-5-olates), which are mesoionic aromatic compounds. sioc-journal.cnwikipedia.org These compounds are well-known to act as 1,3-dipoles in cycloaddition reactions to form pyrroles and other heterocycles. sioc-journal.cnwikipedia.org Although this compound is not itself a münchnone, its reactions could potentially be designed to proceed through analogous zwitterionic intermediates under specific conditions, such as N-alkylation followed by deprotonation, leading to pathways not accessible through concerted mechanisms. The presence of the electron-withdrawing nitrophenyl group could influence the stability and subsequent reaction pathways of such intermediates.

Reactivity of the 2-Methyl Group

The methyl group at the C2 position of the oxazole ring is a key site for functionalization. The acidity of the C2-protons is enhanced by the adjacent electron-withdrawing oxazole ring, making this position susceptible to deprotonation and subsequent reaction with electrophiles. tandfonline.comwikipedia.org

Direct functionalization of the C(sp³)—H bonds of the 2-methyl group represents an atom-economical approach to introduce complexity. Transition-metal catalysis has emerged as a powerful tool for this purpose. Analogous to other azoles, palladium- and nickel-catalyzed systems can achieve direct arylation and alkenylation at the C2-methyl position, though ring C-H activation is more commonly reported. researchgate.netorganic-chemistry.orgmdpi.comrsc.org These reactions typically involve an oxidative addition of an aryl or vinyl halide to the metal center, followed by a concerted metalation-deprotonation step involving the C-H bond of the methyl group, and concluding with reductive elimination to form the new C-C bond.

Alternative strategies may involve radical-based approaches or oxidative methods to generate a more reactive intermediate from the methyl group, which can then be trapped by a nucleophile or coupling partner.

A more established and widely utilized method for functionalizing the 2-methyl group is through the formation of a lithiated intermediate. nih.gov Treatment of 2-methyl-oxazoles with strong bases, such as alkyllithiums (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), results in deprotonation. nih.gov

However, the lithiation of 2-methyloxazoles can be complex, often leading to a mixture of regioisomers: the desired 2-(lithiomethyl)oxazole and the 5-lithio-oxazole, formed by deprotonation of the C5 position of the ring. nih.gov The ratio of these products is highly dependent on the base used, the solvent, and the reaction temperature.

Table 1: Regioselectivity in the Lithiation of 2-Methyloxazoles

| Base | Conditions | Major Product | Comments | Reference |

|---|---|---|---|---|

| n-Butyllithium (nBuLi) | THF, -78 °C | Mixture of 5-lithio and 2-(lithiomethyl) isomers | Kinetic control often favors C5 deprotonation. | nih.gov |

| Lithium Diisopropylamide (LDA) | THF, -78 °C | Mixture, often favoring 5-lithio isomer | Bulky base can influence selectivity. | nih.gov |

| Lithium Diethylamide (LiNEt₂) | THF, Et₂NH, -78 °C to 0 °C | 2-(lithiomethyl)oxazole | Equilibration from the kinetic 5-lithio to the thermodynamic 2-(lithiomethyl) product. | nih.gov |

Research has shown that the 5-lithio species is often the kinetically favored product, while the 2-(lithiomethyl) species is thermodynamically more stable. nih.gov A synthetically useful method to selectively generate the 2-(lithiomethyl)oxazole involves using lithium diethylamide (LiNEt₂). This strategy allows for the initial kinetic deprotonation at C5, followed by an equilibration process mediated by diethylamine, which acts as a proton shuttle, to furnish the more stable 2-(lithiomethyl) intermediate. nih.gov

Once formed, this lithiated intermediate is a potent nucleophile and serves as a valuable synthon for introducing a wide array of substituents. Its utility is demonstrated in reactions with various electrophiles:

Alkylation: Reaction with alkyl halides introduces new carbon chains.

Aldol-type reactions: Condensation with aldehydes and ketones yields corresponding alcohols.

Acylation: Reaction with esters or acid chlorides produces ketones.

Reactivity of the 5-(4-nitrophenyl) Moiety

The nitro group (—NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. numberanalytics.comwikipedia.org This strong electron withdrawal has several key consequences for the molecule:

Deactivation of the Phenyl Ring: The phenyl ring is strongly deactivated towards electrophilic aromatic substitution. The electron density of the aromatic π-system is significantly reduced, making it less nucleophilic. numberanalytics.comwikipedia.org

Activation towards Nucleophilic Attack: Conversely, the reduced electron density makes the phenyl ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. libretexts.org

Increased Acidity of Oxazole Protons: The electron-withdrawing nature of the entire 5-(4-nitrophenyl) substituent enhances the acidity of the protons on the oxazole ring, particularly at the C2-methyl position, facilitating its deprotonation.

While halides are more common leaving groups in SNAr reactions, the nitro group can also be displaced by strong nucleophiles, especially when the aromatic ring is highly activated by other electron-withdrawing groups. libretexts.orgrsc.org In the case of the 5-(4-nitrophenyl) moiety, the nitro group itself is the primary activating group. For the nitro group to act as a leaving group, a nucleophile would attack the C4 position of the phenyl ring (the carbon atom bonded to the nitro group).

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile adds to the electron-deficient aromatic ring at the carbon bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the nitrite (B80452) ion (NO₂⁻).

This reaction is generally feasible with potent nucleophiles such as alkoxides, thiolates, or amines under appropriate reaction conditions (e.g., polar aprotic solvents, elevated temperatures). libretexts.orgrsc.org The presence of the oxazole ring at the C1 position of the phenyl group further contributes to the electron deficiency of the ring, potentially facilitating this transformation.

Protonation, Deprotonation, Alkylation, and Acylation of the Oxazole Nitrogen

The nitrogen atom at the 3-position of the oxazole ring in this compound is a key site for several chemical transformations, including protonation, deprotonation, alkylation, and acylation. The reactivity of this nitrogen is significantly influenced by the electronic properties of the substituents on the oxazole ring, particularly the strongly electron-withdrawing 4-nitrophenyl group at the 5-position.

Protonation and Deprotonation

The nitrogen atom of the oxazole ring possesses a lone pair of electrons, rendering it basic and susceptible to protonation. Oxazoles are generally considered weak bases. For the parent oxazole, the pKa of its conjugate acid is approximately 0.8. pcovery.com The presence of the electron-withdrawing 4-nitrophenyl group at the 5-position in this compound is expected to decrease the electron density on the oxazole ring, thereby reducing the basicity of the nitrogen atom even further. This makes the compound a very weak base, requiring a strong acid for protonation to form the corresponding oxazolium salt.

While direct protonation of the oxazole nitrogen is a fundamental process, deprotonation of the N-protonated oxazolium salt can be achieved by treatment with a suitable base to regenerate the neutral oxazole. The acidity of the N-H proton in the oxazolium salt is significantly higher than that of the C-H protons on the ring.

Deprotonation of the oxazolium salt at the C2-position can also occur under strongly basic conditions, leading to the formation of an N-heterocyclic carbene (NHC). However, this process is more commonly associated with thiazolium and imidazolium (B1220033) salts and would require a strong base for the less acidic oxazolium salts.

Alkylation

The oxazole nitrogen can act as a nucleophile and react with alkylating agents to form N-alkyloxazolium salts. This quaternization reaction is a common transformation for heterocyclic compounds containing a pyridine-like nitrogen atom. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

For this compound, the nucleophilicity of the nitrogen atom is diminished due to the electron-withdrawing effect of the 4-nitrophenyl group. Consequently, more forcing reaction conditions, such as heating and the use of more reactive alkylating agents (e.g., alkyl iodides or triflates), may be necessary to achieve efficient alkylation. The products of this reaction are stable, crystalline oxazolium salts. For instance, the N-alkylation of various nitroimidazoles, which also feature an electron-withdrawing nitro group, has been shown to proceed effectively under heating with alkylating agents in the presence of a base like potassium carbonate in a solvent such as acetonitrile. derpharmachemica.comresearchgate.net

Acylation

Similar to alkylation, the nitrogen atom of the oxazole ring can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of N-acyloxazolium salts. These salts are generally more reactive than their N-alkyl counterparts and can serve as activated acylating agents themselves.

The reactivity of this compound towards acylation is also expected to be lower than that of oxazoles bearing electron-donating groups. The reaction would likely require a potent acylating agent and potentially a catalyst to proceed efficiently. The resulting N-acyloxazolium salt would be highly susceptible to nucleophilic attack at the acyl carbon.

Interactive Data Table: Reactions at the Oxazole Nitrogen of this compound and Related Compounds

| Reaction Type | Reagent/Conditions | Product Type | Expected Outcome for this compound |

| Protonation | Strong acid (e.g., HCl, H₂SO₄) | Oxazolium salt | Formation of 3-H-2-methyl-5-(4-nitrophenyl)oxazolium salt. |

| Deprotonation | Strong base (e.g., NaH) on the oxazolium salt | N-heterocyclic carbene (from C2-deprotonation) | Regeneration of the neutral oxazole from its conjugate acid. |

| Alkylation | Alkyl halide (e.g., CH₃I), heat | N-Alkyloxazolium salt | Formation of 3-alkyl-2-methyl-5-(4-nitrophenyl)oxazolium salt. |

| Acylation | Acyl halide (e.g., CH₃COCl) | N-Acyloxazolium salt | Formation of 3-acyl-2-methyl-5-(4-nitrophenyl)oxazolium salt. |

Spectroscopic and Structural Characterization of 2 Methyl 5 4 Nitrophenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on analogous structures, the following proton environments would be identified:

Methyl Protons (-CH₃): A singlet peak is expected for the three equivalent protons of the methyl group attached to the oxazole (B20620) ring at the C2 position. In a related compound, 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole, the methyl protons appear as a singlet at approximately δ 2.35 ppm. nih.gov For the target compound, this signal would likely be in a similar upfield region.

Oxazole Ring Proton: The single proton on the oxazole ring (at the C4 position) would likely appear as a singlet.

Aromatic Protons (Nitrophenyl Ring): The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. These protons are in different chemical environments due to their proximity to either the oxazole ring or the nitro group. The electron-withdrawing nature of the nitro group would cause the protons ortho to it to be deshielded and appear at a higher chemical shift (further downfield) compared to the protons meta to it. In similar aromatic systems, these doublets typically appear in the range of δ 7.5-8.5 ppm. For instance, in S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, the aromatic protons of the 4-nitrophenyl group are observed as a broad doublet at approximately δ 8.41 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.3-2.5 | Singlet |

| Oxazole-H | ~7.0-7.5 | Singlet |

| Aromatic-H (ortho to oxazole) | ~7.6-7.8 | Doublet |

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Methyl Carbon (-CH₃): This carbon would appear in the upfield region of the spectrum, typically around δ 10-20 ppm.

Oxazole Ring Carbons: The three carbon atoms of the oxazole ring (C2, C4, and C5) would have characteristic chemical shifts. The C2 and C5 carbons, being bonded to nitrogen and oxygen, would be significantly deshielded. In related oxazole structures, these carbons often resonate in the region of δ 150-165 ppm. The C4 carbon would likely appear at a lower chemical shift.

Aromatic Carbons (Nitrophenyl Ring): The six carbons of the 4-nitrophenyl ring would produce four distinct signals due to symmetry. The carbon atom attached to the nitro group (ipso-carbon) and the carbon attached to the oxazole ring would be the most deshielded among the aromatic carbons. The remaining four carbons would appear as two signals in the typical aromatic region of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~10-20 |

| Oxazole C4 | ~120-130 |

| Aromatic CH | ~124-130 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-Oxazole | ~130-135 |

| Oxazole C2 | ~160-165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₈N₂O₃) is approximately 204 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the characteristic cleavage of the heterocyclic ring and the loss of small molecules or radicals from the substituent groups. Common fragmentation pathways for related nitroaromatic and heterocyclic compounds include:

Loss of the nitro group (-NO₂) as NO₂ (mass 46) or NO (mass 30) followed by CO.

Cleavage of the oxazole ring, leading to fragments corresponding to the substituted phenyl and methyl isocyanate moieties.

Fragmentation of the nitrophenyl group, potentially leading to the formation of a phenyl cation.

A predicted mass spectrum for the related compound 2-methyl-4,5-bis(4-nitrophenyl)oxazole shows significant fragment ions, which can provide insight into the fragmentation of the target molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Nitro Group (-NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group and are expected to appear around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic ring would appear in the region of 1600-1450 cm⁻¹.

C-O-C Stretching: The C-O-C stretching of the oxazole ring would likely produce a strong band in the 1250-1050 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2900-3000 |

| C=N Stretch (Oxazole) | ~1600-1650 |

| Aromatic C=C Stretch | ~1450-1600 |

| Asymmetric NO₂ Stretch | ~1500-1550 |

| Symmetric NO₂ Stretch | ~1330-1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and oxazole rings, in this compound suggests that it will absorb in the UV-Vis region. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic and heterocyclic systems. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. For comparison, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, containing a nitrophenyl group, exhibits an absorption peak at 255 nm in ethanol. It is plausible that this compound would have a maximum absorption (λ_max) in a similar region.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, data from the related compound 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole can provide some insights. nih.gov This compound crystallizes in the monoclinic space group P2₁/m. nih.gov

Table 4: Crystallographic Data for the Analogous Compound 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O₃ |

| Formula Weight | 206.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.7767 (10) |

| b (Å) | 7.3370 (10) |

| c (Å) | 8.6468 (12) |

| β (°) | 99.414 (2) |

| Volume (ų) | 486.72 (11) |

Theoretical and Computational Investigations of 2 Methyl 5 4 Nitrophenyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules. While specific DFT studies focused exclusively on 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole are not extensively detailed in the available literature, analysis of closely related nitrophenyl-substituted oxadiazole and pyran structures provides a strong basis for understanding its probable properties. africanjournalofbiomedicalresearch.comresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. researchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

For related compounds, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these values. researchgate.netmaterialsciencejournal.org In these studies, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is often centered on the electron-deficient fragments, such as the nitrophenyl group. This distribution indicates that the molecule is susceptible to charge transfer interactions, which are crucial for its reactivity and potential biological activity. researchgate.netnih.gov

Table 1: Representative FMO Data for a Related Nitrophenyl-Substituted Heterocycle *

| Parameter | Energy (eV) |

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Data derived from studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate as an illustrative example. materialsciencejournal.org

The distribution of electron density within a molecule can be quantified through the calculation of net atomic charges. Methods like Mulliken charge analysis are employed to assign partial charges to each atom, revealing electrophilic and nucleophilic sites. africanjournalofbiomedicalresearch.com For nitrophenyl-substituted heterocycles, the nitro group significantly influences electron distribution. The oxygen atoms of the nitro group typically exhibit a strong negative charge, making them potential sites for electrophilic attack, while the nitrogen atom of the oxazole (B20620) ring can also be a key reactive site. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. ajchem-a.com In these maps, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). For molecules containing a nitrophenyl group, the most negative potential is consistently located around the nitro group's oxygen atoms. africanjournalofbiomedicalresearch.comajchem-a.com

Global quantum chemical descriptors, derived from FMO energies, help quantify reactivity. The ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively. A lower ionization potential suggests the molecule can be more easily oxidized. materialsciencejournal.org

Table 2: Calculated Global Quantum Chemical Descriptors for a Related Heterocycle *

| Descriptor | Definition | Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.06 |

| Electron Affinity (A) | -ELUMO | 2.54 |

Data derived from studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate as an illustrative example. materialsciencejournal.org

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions used to synthesize oxazoles. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a prominent method for forming the oxazole ring and is amenable to theoretical study. nih.gov

Theoretical investigations, such as Molecular Electron Density Theory (MEDT), can be applied to map the reaction pathway, identify transition states, and calculate activation energies. mdpi.com These studies help elucidate whether a reaction proceeds through a concerted or stepwise mechanism. For instance, in cycloaddition reactions involving related heterocycles, computational analysis has been used to rule out certain postulated pathways and identify the formation of zwitterionic intermediates, providing a more accurate picture of the reaction mechanism than experimental observation alone. mdpi.com Such models can predict regioselectivity and stereoselectivity, offering crucial information for optimizing synthetic strategies to produce compounds like this compound.

Structure-Activity Relationship (SAR) Modeling (General Principles for Oxazoles)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective drugs. youtube.com For the oxazole class, SAR investigations have identified key structural features that influence biological activity. researchgate.net The five-membered oxazole ring is a versatile scaffold that can engage with enzymes and receptors through various non-covalent interactions. researchgate.net

General SAR principles for oxazole derivatives include:

Substitution on the Core Rings: The nature and position of substituents on the phenyl and oxazole rings are critical. Electron-withdrawing groups (like the nitro group) or electron-donating groups can significantly alter the electronic properties of the molecule, affecting its binding affinity to biological targets. nih.gov

Steric Factors: The size and shape of substituents can influence activity. For example, bulky groups can introduce steric hindrance that may either prevent or enhance binding with a receptor site. youtube.com

Pharmacophoric Features: The oxazole ring itself, with its nitrogen and oxygen heteroatoms, can act as a hydrogen bond acceptor. The specific arrangement of these and other functional groups creates a pharmacophore that dictates the molecule's interaction with a specific biological target.

SAR studies often involve synthesizing a library of analogues where different parts of the lead molecule are systematically modified. nih.gov The biological activities of these analogues are then tested to build a comprehensive model of how structural changes impact efficacy. nih.gov

Molecular Dynamics Simulations (Potential for Conformational and Interaction Studies)

While specific molecular dynamics (MD) simulations for this compound are not prominent in the reviewed literature, this computational technique holds significant potential for studying its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

Potential applications of MD simulations for this compound include:

Conformational Analysis: Studying the rotational freedom around the single bonds connecting the oxazole and nitrophenyl rings to identify the most stable, low-energy conformations in different environments (e.g., in a vacuum vs. in a solvent).

Solvent Effects: Simulating the molecule in an aqueous environment to understand how water molecules arrange around it and influence its shape and properties.

Binding Dynamics: If a biological target is known, MD simulations can model the process of the molecule binding to the active site of a protein. This can reveal the key interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex and provide an estimate of the binding free energy. Such studies are invaluable for understanding the mechanism of action and for rational drug design.

Advanced Synthetic Applications and Utility of 2 Methyl 5 4 Nitrophenyl 1,3 Oxazole As a Building Block

Role in the Synthesis of Complex Organic Architectures

No specific examples or studies were found that detail the use of 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole as a foundational component or intermediate in the synthesis of more complex organic molecules. The literature does not provide reaction schemes or methodologies where this particular oxazole (B20620) derivative serves as a key building block.

Precursor for Further Regioselective Derivatization (e.g., at C-4 Position)

There is no available research detailing methods for the regioselective derivatization of this compound, specifically at the C-4 position of the oxazole ring. General principles of oxazole chemistry suggest that the C-4 position is less reactive than other positions on the ring, but specific studies applying these principles to this compound, including reaction conditions, yields, and characterization of resulting derivatives, are absent from the literature.

Applications in Advanced Materials Science

While oxazole-containing compounds, in general, are explored for their potential in materials science, there is no specific research available on the applications of this compound in this field.

Optoelectronic Properties and Applications

Specific data regarding the optoelectronic properties—such as absorption and emission spectra, quantum yields, or use in devices like organic light-emitting diodes (OLEDs) or sensors—for this compound are not documented in the accessible scientific literature. Therefore, a discussion of its applications in this area would be purely speculative.

Due to the absence of specific and verifiable research data for this compound in the requested areas, this report cannot fulfill the original article generation request to maintain the required standards of scientific accuracy and detail.

Structure Activity Relationship Sar Studies of Oxazole Derivatives with Relevance to 2 Methyl 5 4 Nitrophenyl 1,3 Oxazole

Influence of 2-Methyl and 5-(4-nitrophenyl) Substituents on Molecular Interactions

The biological activity of 2,5-disubstituted oxazoles is significantly modulated by the nature and position of the substituents on the core heterocyclic ring. The 2-methyl and 5-(4-nitrophenyl) groups of the target compound are key determinants of its interaction with biological macromolecules.

The 2-methyl group is a relatively small, lipophilic substituent. In SAR studies of various heterocyclic compounds, the introduction of a methyl group can influence activity in several ways:

Steric Effects: A methyl group at the C-2 position is generally well-tolerated and does not create significant steric hindrance, allowing the molecule to fit into various binding pockets.

Electronic Effects: As an electron-donating group, the methyl substituent can subtly influence the electron density of the oxazole (B20620) ring, which may affect its reactivity and ability to form non-covalent interactions.

Metabolic Stability: The presence of a methyl group can sometimes enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The 5-(4-nitrophenyl) substituent has a more pronounced impact on the molecule's properties due to the electronic and steric characteristics of the nitrophenyl group. The nitro group is a strong electron-withdrawing group, which has several implications for molecular interactions:

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors in a biological target, such as the amino acid residues of an enzyme or receptor.

Dipole-Dipole Interactions: The significant dipole moment created by the nitro group can lead to favorable dipole-dipole interactions with polar regions of a binding site.

Aromatic Interactions: The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The position of the nitro group on the phenyl ring is also crucial. The para-positioning in 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole places the nitro group at the furthest point from the oxazole core, which can allow it to extend into a specific sub-pocket of a binding site.

In broader studies of nitroaromatic heterocyclic compounds, the nitro group is often essential for their biological activity, particularly in antimicrobial agents where it can be reduced by microbial enzymes to form reactive radical species that damage cellular components. nih.govjocpr.com

The following table summarizes the general influence of these substituents on molecular interactions, based on principles from medicinal chemistry and studies on related compounds.

| Substituent | Position | General Influence on Molecular Interactions | Potential Types of Interactions |

|---|---|---|---|

| Methyl | 2 | Provides lipophilicity and can influence binding pocket fit. | Hydrophobic interactions, Van der Waals forces. |

| 4-Nitrophenyl | 5 | Strong electron-withdrawing nature, potential for specific directed interactions. | Hydrogen bonding (acceptor), π-π stacking, dipole-dipole interactions. |

Conformational Analysis and Pharmacophore Development

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which is a prerequisite for its interaction with a biological target. For this compound, the key conformational feature is the relative orientation of the 5-phenyl ring with respect to the oxazole ring. This is defined by the dihedral angle between the two rings. The planarity or twisting of this bond can significantly affect how the molecule presents its interaction points to a receptor.

Computational studies, such as those using Density Functional Theory (DFT), on related nitro-substituted heterocyclic compounds have shown that the LUMO (Lowest Unoccupied Molecular Orbital) energy is often lowered by the presence of the nitro group, which can be important for the molecule's reactivity and ability to accept electrons in biological redox processes. researchgate.net The conformation of the molecule will also be influenced by the electronic interplay between the oxazole and nitrophenyl rings.

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. For a molecule like this compound, a hypothetical pharmacophore could include:

A hydrogen bond acceptor feature associated with the nitro group.

A hydrophobic/aromatic feature corresponding to the phenyl ring.

Another hydrophobic feature for the 2-methyl group.

The oxazole ring itself as a central scaffold, positioning these features in a specific spatial arrangement.

Pharmacophore models for related nitroaromatic compounds often highlight the necessity of the nitro group for activity. nih.gov The development of a precise pharmacophore for this compound would require a set of structurally related compounds with known biological activities to identify the common features responsible for their effects.

The table below outlines a hypothetical pharmacophore model for this compound based on its structural features.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor | Nitro group (-NO2) | Interaction with hydrogen bond donors in the target's binding site. |

| Aromatic/Hydrophobic Region | Phenyl ring | π-π stacking or hydrophobic interactions with the target. |

| Hydrophobic Group | Methyl group (-CH3) | Occupying a small hydrophobic pocket in the binding site. |

| Heterocyclic Scaffold | Oxazole ring | Provides the rigid framework that orients the other features in 3D space. |

Future Research Directions in 2 Methyl 5 4 Nitrophenyl 1,3 Oxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for oxazole (B20620) synthesis are well-established, future research could focus on developing more efficient, environmentally friendly, and sustainable routes specifically tailored for 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole and its derivatives. The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC), is a cornerstone method for forming 5-substituted oxazoles and represents a viable starting point for optimization. nih.gov

Key areas for future development include:

Green Chemistry Approaches: Exploration of microwave-assisted synthesis could significantly reduce reaction times and improve yields, as has been demonstrated for other 5-aryl-1,3-oxazole compounds. nih.gov The use of greener solvents, or even solvent-free conditions, and reusable catalysts like ion exchange resins are promising avenues. organic-chemistry.org

Catalytic Systems: Research into novel catalytic systems could enhance efficiency and selectivity. This includes employing copper catalysts for coupling reactions of α-diazoketones with amides or palladium/copper catalysts for direct arylation methods to construct the oxazole core. ijpsonline.com Nickel-catalyzed Suzuki-Miyaura coupling reactions also present a powerful tool for creating substituted oxazoles in a one-pot synthesis. ijpsonline.com

One-Pot Reactions: Designing multi-component, one-pot syntheses would improve atom economy and reduce waste by minimizing intermediate purification steps. Such strategies are highly desirable in modern organic synthesis. sciepub.com

| Synthetic Method | Key Reagents/Catalysts | Potential Advantages for Sustainable Synthesis | Reference |

|---|---|---|---|

| Van Leusen Reaction (MW-assisted) | Aldehydes, TosMIC, Microwave Irradiation | High yield, efficiency, reduced reaction time | nih.gov |

| Copper-Catalyzed Coupling | α-diazoketones, amides, Cu(OTf)₂ | Good yields for 2,4-disubstituted oxazoles | ijpsonline.com |

| Suzuki-Miyaura Coupling | Carboxylic acid, amino acids, boronic acids, Ni catalyst | Excellent yields for 2,4,5-trisubstituted oxazoles | ijpsonline.com |

| Resin-Catalyzed Synthesis | Aromatic aldehydes, TosMIC, Ion exchange resin | High yield and purity, easy catalyst removal | organic-chemistry.org |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of the oxazole ring is influenced by its substituents. The interplay between the methyl and nitrophenyl groups in this compound is a rich area for investigation. The oxazole ring's hydrogen atoms exhibit varying acidity in the order C2 > C5 > C4, a property that can be exploited in future synthetic transformations. semanticscholar.org

Future research could explore:

Electrophilic and Nucleophilic Substitution: While the oxazole ring generally undergoes electrophilic substitution at the C5 position, the presence of the 4-nitrophenyl group may alter this regioselectivity. semanticscholar.org Detailed studies are needed to map the substitution patterns of this specific compound. Nucleophilic substitution reactions, though less common for the oxazole ring itself, could be targeted at the functional groups attached to it. semanticscholar.org

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would provide a key intermediate, 2-Methyl-5-(4-aminophenyl)-1,3-oxazole, opening pathways to a wide array of derivatives through diazotization, acylation, and other amine-based chemistries.

Metal-Catalyzed Cross-Coupling: The oxazole core can participate in direct arylation reactions. Developing regioselective palladium-catalyzed C-H functionalization at the C2 or C4 positions of this compound would be a significant advancement, allowing for the introduction of diverse aryl and heteroaryl groups. organic-chemistry.org

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding the electronic structure, reactivity, and spectral properties of molecules. irjweb.com Applying these methods to this compound can provide deep insights that guide experimental work. Such studies have been successfully applied to similar heterocyclic systems like nitrophenyl-substituted oxadiazoles. africanjournalofbiomedicalresearch.com

Future computational investigations should focus on:

Molecular Orbital Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can predict the molecule's reactivity and kinetic stability. irjweb.comafricanjournalofbiomedicalresearch.com The energy gap between HOMO and LUMO is a crucial parameter for understanding electronic transitions. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.com This would be invaluable for planning chemical transformations.

Reaction Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways for potential synthetic routes and transformations. This can help in optimizing reaction conditions and predicting the feasibility of novel reactions. nih.gov

| Computational Parameter | Information Gained | Potential Application | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. | Correlation with experimental data (e.g., X-ray crystallography). | africanjournalofbiomedicalresearch.com |

| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and stability. | Predicting electron-donating/accepting ability. | irjweb.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Guiding the design of regioselective reactions. | africanjournalofbiomedicalresearch.com |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and bonding interactions within the molecule. | Understanding intramolecular electronic effects. | africanjournalofbiomedicalresearch.com |

Design and Synthesis of More Complex Oxazole-Based Architectures

The 1,3-oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds. nih.gov As such, this compound serves as an excellent starting point or building block for the synthesis of more complex, potentially therapeutic agents. Unsaturated oxazolones, related precursors to oxazoles, are known synthons for a variety of other five- or six-membered heterocycles. nih.gov

Future research in this area could involve:

Scaffold for Drug Discovery: Using the compound as a scaffold, researchers can synthesize libraries of derivatives by modifying the nitrophenyl ring (e.g., reduction to amine followed by derivatization) or by functionalizing the methyl group. These new compounds could then be screened for various biological activities.

Synthesis of Hybrid Molecules: The molecule can be incorporated into larger, hybrid structures. For example, it could be linked to other pharmacologically important heterocycles like pyrazoline, quinoline, or triazine to create novel molecular architectures with potentially synergistic biological effects. researchgate.netbiointerfaceresearch.com

Development of Functional Materials: The electronic properties conferred by the nitrophenyl group and the conjugated oxazole system suggest potential applications in materials science. Future work could explore the synthesis of polymers or macrocycles containing the this compound unit for evaluation in optoelectronic applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-5-(4-nitrophenyl)-1,3-oxazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of α-benzamidoacetophenone derivatives under acidic conditions. For example, cyclization of α-(4-nitrobenzamido)-acetophenone yields trace amounts of 2-(4-nitrophenyl)-5-phenyloxazole . To optimize yields, reaction parameters such as temperature (120–140°C), solvent (acetic acid or polyphosphoric acid), and stoichiometry of the nitrophenyl substituent must be carefully controlled. Low yields in nitrophenyl-substituted oxazoles may arise from steric hindrance or electron-withdrawing effects, necessitating iterative optimization using Design of Experiments (DoE) frameworks.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl at C2, nitrophenyl at C5) .

- Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 231.1).

- X-ray Crystallography (SHELX refinement) for absolute configuration determination, particularly if the compound crystallizes in a monoclinic system .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in activity (e.g., anti-cancer IC₅₀ values) may arise from assay variability (in vitro vs. in vivo) or substituent effects. To resolve this:

- Standardize Assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (MTT assay, 48-hr incubation).

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-methoxy or trifluoromethyl variants ) to isolate electronic/steric contributions.

- Computational Docking : Employ AutoDock Vina to model interactions with targets like tubulin or IMP dehydrogenase, correlating binding affinity with experimental data .

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of 1,3-oxazole derivatives in cross-coupling reactions?

- Methodological Answer : The 4-nitrophenyl group at C5 enhances electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids. Key considerations:

- Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C.

- Steric Effects : The methyl group at C2 may hinder coupling; mitigate with microwave-assisted heating (20 min, 100°C) to accelerate kinetics.

- Monitoring : Track reaction progress via TLC (hexane/ethyl acetate 4:1) and isolate products via column chromatography .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (≈2.8), aqueous solubility (LogS ≈ -4.2), and blood-brain barrier permeability (low).

- Metabolic Stability : Employ CYP450 isoform docking (e.g., CYP3A4) to identify potential oxidation sites (e.g., nitro reduction to amine).

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., nitro group-associated liver enzyme inhibition) .

Q. How can experimental phasing techniques improve crystallographic resolution for this compound derivatives?

- Methodological Answer : For poorly diffracting crystals:

- SHELXC/D/E Pipeline : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) and iterative phasing with SHELXE to resolve heavy-atom positions (e.g., bromine derivatives ).

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals, refining Flack parameter to <0.1 .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。